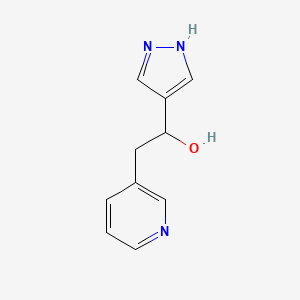

1-(1H-Pyrazol-4-yl)-2-(pyridin-3-yl)ethan-1-ol

Description

1-(1H-Pyrazol-4-yl)-2-(pyridin-3-yl)ethan-1-ol is a heterocyclic alcohol featuring both pyrazole and pyridine moieties. The pyrazole ring is substituted at the 4-position, while the pyridine is at the 3-position of the ethan-1-ol backbone. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and catalysis.

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

1-(1H-pyrazol-4-yl)-2-pyridin-3-ylethanol |

InChI |

InChI=1S/C10H11N3O/c14-10(9-6-12-13-7-9)4-8-2-1-3-11-5-8/h1-3,5-7,10,14H,4H2,(H,12,13) |

InChI Key |

WKIGIALFQXMXGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CC(C2=CNN=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Pyrazol-4-yl)-2-(pyridin-3-yl)ethan-1-ol typically involves the formation of the pyrazole and pyridine rings followed by their coupling. One common method might include:

Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Formation of Pyridine Ring: Pyridine rings can be synthesized via various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Coupling Reaction: The final step involves coupling the pyrazole and pyridine rings through a suitable linker, such as an ethan-1-ol group, using reagents like Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Pyrazol-4-yl)-2-(pyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

Reduction: The compound can be reduced to form different derivatives, such as converting the pyrazole ring to a pyrazoline ring using reducing agents like NaBH₄.

Substitution: The hydrogen atoms on the pyrazole or pyridine rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, KMnO₄, CrO₃

Reduction: NaBH₄, LiAlH₄

Substitution: Halogenating agents, organometallic reagents

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups like halogens, alkyl groups, or aryl groups.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: Investigated for its potential as a drug candidate or as a pharmacophore in drug design.

Industry: Used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1H-Pyrazol-4-yl)-2-(pyridin-3-yl)ethan-1-ol would depend on its specific biological target. Generally, compounds with pyrazole and pyridine rings can interact with various enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-(1H-Pyrazol-4-yl)-2-(pyridin-3-yl)ethan-1-ol and Analogous Compounds

Key Observations :

- The target compound’s pyrazole and pyridine groups differentiate it from simpler analogs like (S)-1-(pyridin-3-yl)ethan-1-ol and 2-(pyridin-3-yl)ethan-1-ol , which lack heteroaromatic diversity.

- Substitution at the pyrazole 4-position (as in the target compound) vs. 3-position (e.g., 2-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol ) impacts steric hindrance and electronic interactions.

- Thiophene substitution in 2-(1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol introduces sulfur-based reactivity, unlike the nitrogen-rich pyridine in the target compound.

Key Observations :

- The target compound’s synthesis may involve coupling pyrazole and pyridine precursors, as seen in related Suzuki reactions for naphthalene-based analogs .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations :

- The pyridine ring in 1-(Pyridin-3-yl)ethan-1-ol shows characteristic downfield shifts at δ 8.43 and 7.76 , which would overlap with pyrazole signals in the target compound.

- The target compound’s higher molecular weight (193.22 vs. 123.15–126.16) suggests reduced solubility in polar solvents compared to simpler analogs.

Biological Activity

1-(1H-Pyrazol-4-yl)-2-(pyridin-3-yl)ethan-1-ol, with the CAS number 1928735-33-4, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C10H11N3O, with a molecular weight of 189.21 g/mol. The structure includes a pyrazole ring and a pyridine moiety, which are known to contribute to the compound's biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H11N3O |

| Molecular Weight | 189.21 g/mol |

| CAS Number | 1928735-33-4 |

Antiparasitic Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antiparasitic activity. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of Trypanosoma brucei, the causative agent of sleeping sickness. The incorporation of pyridine rings has been linked to enhanced potency against these parasites. Specifically, compounds with an EC50 (half maximal effective concentration) in the low micromolar range demonstrate promising activity against T. brucei .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. A series of compounds were evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. Some derivatives showed selectivity for COX-2, suggesting they could serve as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For example, one study reported that specific pyrazole derivatives exhibited an IC50 value comparable to diclofenac, a common NSAID .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.

- Receptor Modulation : Interaction with specific receptors could modulate immune responses.

- Cellular Uptake : The structural features may facilitate cellular uptake, enhancing its therapeutic effects.

Case Study 1: Antiparasitic Efficacy

A study conducted on various pyrazole derivatives found that those with a pyridine substitution exhibited enhanced antiparasitic activity against T. brucei. The study highlighted the importance of optimizing the chemical structure for improved efficacy .

Case Study 2: Anti-inflammatory Activity

In another investigation, a series of substituted pyrazole derivatives were tested in a carrageenan-induced paw edema model in rats. The results indicated that certain compounds significantly reduced inflammation compared to controls, showcasing their potential as anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.